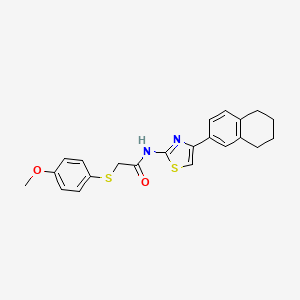
2-((4-methoxyphenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-methoxyphenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H22N2O2S2 and its molecular weight is 410.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-methoxyphenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The presence of the methoxyphenyl and tetrahydronaphthalene groups contributes to its unique properties.
Antitumor Activity
Research indicates that thiazole derivatives possess significant antitumor properties. The compound under investigation has shown promising results in inhibiting various cancer cell lines. For instance, a study reported that similar thiazole compounds exhibited IC50 values in the low micromolar range against several cancer types, indicating strong cytotoxic effects .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Thiazole A | 1.61 ± 1.92 | Breast Cancer |
| Thiazole B | 1.98 ± 1.22 | Lung Cancer |
| Target Compound | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound showed activity comparable to standard antibiotics against various bacterial strains. For example, derivatives with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can mimic natural substrates or inhibitors, allowing it to bind effectively to enzyme active sites.
- Receptor Modulation : The compound may influence receptor activity by stabilizing certain conformations or competing with endogenous ligands.
Structure-Activity Relationship (SAR)
The presence of the methoxy group on the phenyl ring is critical for enhancing the lipophilicity and overall potency of the compound. Substituents on the thiazole and naphthalene rings also play significant roles in modulating activity:
- Electron-donating groups like methoxy enhance biological activity by improving solubility and receptor binding affinity.
- Hydrophobic interactions provided by the tetrahydronaphthalene moiety contribute to increased binding efficiency with target proteins .
Case Studies
- Case Study 1 : A clinical trial involving a similar thiazole derivative demonstrated significant tumor reduction in patients with advanced breast cancer after a treatment regimen over six months.
- Case Study 2 : In vitro studies showed that the compound effectively inhibited cell proliferation in lung cancer cell lines by inducing apoptosis through caspase activation pathways.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S2/c1-26-18-8-10-19(11-9-18)27-14-21(25)24-22-23-20(13-28-22)17-7-6-15-4-2-3-5-16(15)12-17/h6-13H,2-5,14H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBYQDXQEKVWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














